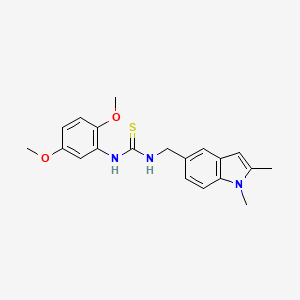
1-(2,5-dimethoxyphenyl)-3-((1,2-dimethyl-1H-indol-5-yl)methyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethoxyphenyl)-3-((1,2-dimethyl-1H-indol-5-yl)methyl)thiourea, also known as DMIT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMIT is a thiourea derivative that has been synthesized through a multi-step process, and its unique chemical structure has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-((1,2-dimethyl-1H-indol-5-yl)methyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory. It has also been found to inhibit the aggregation of beta-amyloid, a protein associated with Alzheimer's disease. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, and studies have found that it can reduce oxidative stress in cells. In addition, this compound has been found to exhibit anti-inflammatory activity, and has been shown to inhibit the production of pro-inflammatory cytokines. This compound has also been found to exhibit neuroprotective effects, and has been shown to protect neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-dimethoxyphenyl)-3-((1,2-dimethyl-1H-indol-5-yl)methyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, this compound has been found to exhibit low toxicity, making it a safe compound to use in lab experiments. However, one limitation of this compound is its solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(2,5-dimethoxyphenyl)-3-((1,2-dimethyl-1H-indol-5-yl)methyl)thiourea. One area of research could focus on the development of this compound derivatives with improved solubility and bioavailability. Another area of research could focus on the use of this compound in combination with other compounds for the treatment of various diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(2,5-dimethoxyphenyl)-3-((1,2-dimethyl-1H-indol-5-yl)methyl)thiourea involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzaldehyde with 1,2-dimethyl-1H-indole-5-carboxaldehyde in the presence of sodium hydroxide. The resulting product is then treated with thiourea and ethanol to yield this compound. The purity of the compound can be increased through recrystallization using ethanol.
Applications De Recherche Scientifique
1-(2,5-dimethoxyphenyl)-3-((1,2-dimethyl-1H-indol-5-yl)methyl)thiourea has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to exhibit antitumor activity, and studies have shown that it can induce apoptosis in cancer cells. In addition, this compound has been found to inhibit the aggregation of beta-amyloid, a protein associated with Alzheimer's disease, and has also been shown to protect dopaminergic neurons in Parkinson's disease.
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-13-9-15-10-14(5-7-18(15)23(13)2)12-21-20(26)22-17-11-16(24-3)6-8-19(17)25-4/h5-11H,12H2,1-4H3,(H2,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCOGNFWNSJXPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=S)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2363050.png)
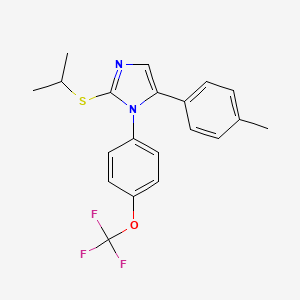
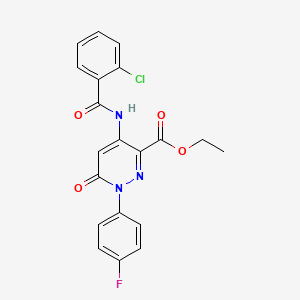

![N-(3-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2363058.png)
![3-Chloro-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B2363060.png)
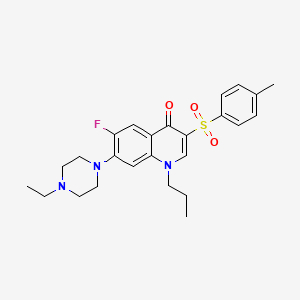
![2-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2363062.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2363064.png)
![[(2R,3S)-2-Tert-butyloxolan-3-yl]methanamine](/img/structure/B2363065.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
![N-cyclohexyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2363067.png)
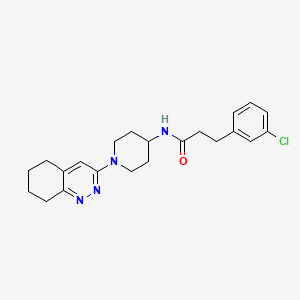
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2363070.png)